molecular formula C4H9BO3 B13404521 4-Hydroxy-1-butenyl-boronic acid

4-Hydroxy-1-butenyl-boronic acid

Katalognummer: B13404521
Molekulargewicht: 115.93 g/mol
InChI-Schlüssel: XSUJWDLJOMBWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-hydroxybut-1-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-4-hydroxybut-1-enylboronic acid can be synthesized through various methods, including hydroboration-oxidation of alkenes. One common approach involves the hydroboration of 4-hydroxybut-1-ene with borane (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . This method ensures the formation of the boronic acid group at the desired position.

Industrial Production Methods

Industrial production of (E)-4-hydroxybut-1-enylboronic acid typically involves large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-hydroxybut-1-enylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of boronate esters.

    Substitution: Formation of carbon-carbon or carbon-heteroatom bonds, leading to various substituted products.

Wissenschaftliche Forschungsanwendungen

(E)-4-hydroxybut-1-enylboronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-4-hydroxybut-1-enylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies and the development of boron-based drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: Another boronic acid with a phenyl group instead of a butenyl chain.

    Pinacol boronic ester: A boronic ester with a pinacol protecting group.

    4-hydroxyphenylboronic acid: A boronic acid with a hydroxyl group on a phenyl ring.

Uniqueness

(E)-4-hydroxybut-1-enylboronic acid is unique due to its specific structure, which combines a butenyl chain with a hydroxyl group and a boronic acid group

Eigenschaften

Molekularformel

C4H9BO3

Molekulargewicht

115.93 g/mol

IUPAC-Name

4-hydroxybut-1-enylboronic acid

InChI

InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2

InChI-Schlüssel

XSUJWDLJOMBWKI-UHFFFAOYSA-N

Kanonische SMILES

B(C=CCCO)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.